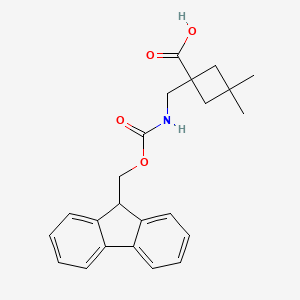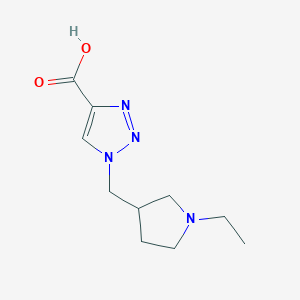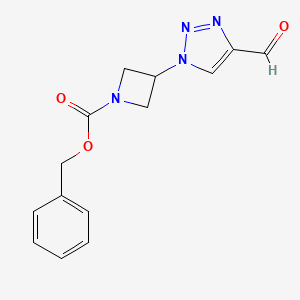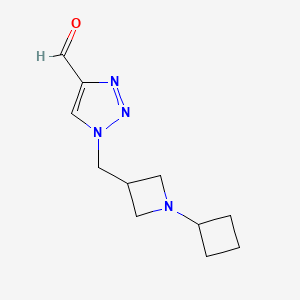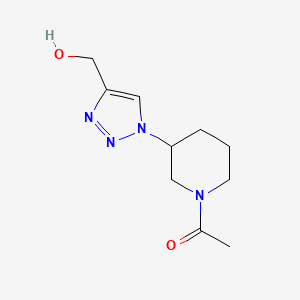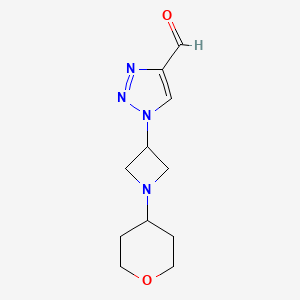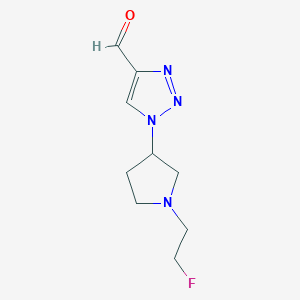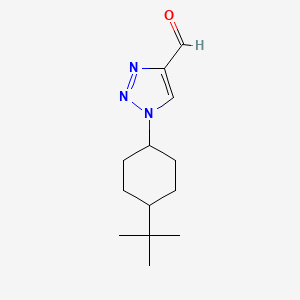
1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions. The products of these reactions can provide insights into the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of experimental techniques .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Recent research has developed efficient methods for accessing carboannulated and functionalized triazolopyridines, demonstrating the versatility of triazole derivatives in organic synthesis. For example, 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes have been reacted with cycloalkanones and other reagents under reflux in acetic acid to form new derivatives of triazolopyridine, showcasing the potential for creating diverse heterocyclic compounds (Syrota et al., 2020).
Another study highlighted the reactions of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with triazole-thiols, leading to new heterocyclic compounds, indicating the structural versatility and reactivity of these triazole derivatives for synthesizing complex heterocyclic systems (Vikrishchuk et al., 2019).
Catalytic and Material Applications
Research on palladium(II) complexes of triazole-based N-heterocyclic carbenes (NHCs) has shown that these compounds can serve as efficient catalysts in Suzuki–Miyaura cross-coupling reactions. The study provides insight into the structural and electronic properties of triazole-based NHC ligands and their potential as versatile catalysts in organic synthesis (Turek et al., 2014).
Optical and Electronic Properties
A study on the synthesis, crystal structure, and photophysical properties of alkynyl-functionalized pyrene derivatives, including those with tert-butyl groups, demonstrates the compounds' potential applications in organic optoelectronic devices like organic light-emitting diodes (OLEDs). The research emphasizes the relationship between molecular structure and photophysical properties, indicating the role of triazole derivatives in developing advanced materials for optoelectronic applications (Hu et al., 2013).
Mecanismo De Acción
Target of Action
The compound contains a cyclohexane ring, which is known to have significant interactions in biological systems . The tert-butyl group attached to the cyclohexane ring is a bulky group, which can influence the compound’s interactions with its targets .
Mode of Action
For instance, the cyclohexane ring in the compound can adopt chair conformations, which can influence its interactions with other molecules . The compound also contains a triazole ring, which is known to participate in various chemical reactions .
Biochemical Pathways
For example, the cyclohexane ring can undergo E2 elimination reactions, which are important in various biochemical pathways .
Pharmacokinetics
The compound’s structure suggests that it could have significant bioavailability due to the presence of the cyclohexane and triazole rings, which are known to enhance the lipophilicity of compounds and thus facilitate their absorption and distribution .
Result of Action
The compound’s structure suggests that it could have a variety of effects, depending on its targets and the nature of its interactions with these targets .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by factors such as temperature and pH. Furthermore, the compound’s efficacy can be influenced by the presence of other molecules in its environment, which can either enhance or inhibit its interactions with its targets .
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-tert-butylcyclohexyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)10-4-6-12(7-5-10)16-8-11(9-17)14-15-16/h8-10,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOOQKVBQNXYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



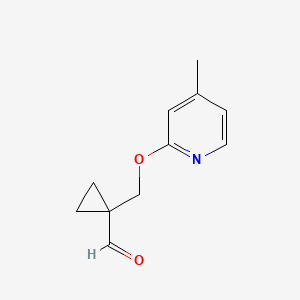
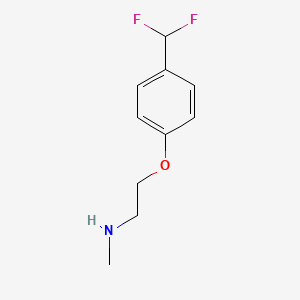
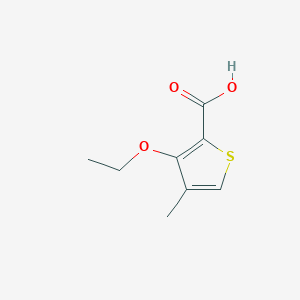

![5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid](/img/structure/B1480573.png)
